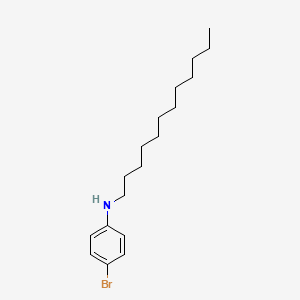

4-Bromo-N-dodecylaniline

Description

4-Bromo-N-dodecylaniline is an organic compound characterized by the presence of a bromine atom and a dodecyl chain attached to an aniline ring

Properties

CAS No. |

918499-58-8 |

|---|---|

Molecular Formula |

C18H30BrN |

Molecular Weight |

340.3 g/mol |

IUPAC Name |

4-bromo-N-dodecylaniline |

InChI |

InChI=1S/C18H30BrN/c1-2-3-4-5-6-7-8-9-10-11-16-20-18-14-12-17(19)13-15-18/h12-15,20H,2-11,16H2,1H3 |

InChI Key |

MMUNTKYPTOZKMF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCNC1=CC=C(C=C1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N-dodecylaniline typically involves the bromination of N-dodecylaniline. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or dichloromethane. The reaction conditions are carefully controlled to ensure selective bromination at the para position of the aniline ring.

Industrial Production Methods: Industrial production of 4-Bromo-N-dodecylaniline follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-N-dodecylaniline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The aniline ring can undergo oxidation to form quinone derivatives, while reduction reactions can modify the dodecyl chain.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products: The major products formed from these reactions include substituted anilines, quinone derivatives, and various coupled products depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

4-Bromo-N-dodecylaniline serves as a crucial intermediate in the synthesis of complex organic molecules. Its reactivity is enhanced by the presence of the bromine atom, which can participate in various substitution reactions. For instance, it can be utilized in coupling reactions to produce more complex aromatic compounds or polymers .

Applications in Polymer Chemistry

The compound is also explored in polymer chemistry, particularly in the development of surfactants and specialty chemicals. The hydrophobic dodecyl chain enhances its ability to form micelles and stabilize emulsions, making it valuable in formulations for detergents and coatings .

Biological Research

Antimicrobial Properties

Recent studies have investigated the antimicrobial properties of 4-Bromo-N-dodecylaniline. Its structure suggests potential bioactivity against various pathogens. The compound's ability to disrupt microbial membranes has been hypothesized as a mechanism for its antimicrobial effects .

Drug Development

In medicinal chemistry, 4-Bromo-N-dodecylaniline is being explored for its potential role in drug development. Its unique structure allows for modifications that could lead to compounds with specific pharmacological activities, such as anti-inflammatory or anticancer properties .

Industrial Applications

Corrosion Inhibitors

The compound is utilized in the formulation of corrosion inhibitors due to its ability to adsorb onto metal surfaces and form protective layers. This application is particularly relevant in industries where metal components are exposed to harsh environments .

Surfactants and Emulsifiers

In industrial settings, 4-Bromo-N-dodecylaniline is incorporated into formulations as a surfactant or emulsifier. Its long hydrophobic chain aids in reducing surface tension, making it effective for use in personal care products and industrial cleaning agents .

Case Study 1: Antimicrobial Activity Assessment

A study conducted on the antimicrobial efficacy of 4-Bromo-N-dodecylaniline demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The compound exhibited a Minimum Inhibitory Concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Case Study 2: Polymer Development

Research published in ACS Omega highlighted the use of 4-Bromo-N-dodecylaniline as a precursor for synthesizing novel polymeric materials with enhanced thermal stability and mechanical properties. The synthesized polymers showed improved performance in applications such as coatings and adhesives .

Mechanism of Action

The mechanism of action of 4-Bromo-N-dodecylaniline involves its interaction with various molecular targets. The bromine atom and the dodecyl chain contribute to its reactivity and ability to interact with biological membranes and proteins. The compound can disrupt membrane integrity, inhibit enzyme activity, and interfere with cellular signaling pathways, leading to its bioactive effects.

Comparison with Similar Compounds

4-Bromoaniline: Lacks the dodecyl chain, making it less hydrophobic and less effective in membrane interactions.

N-dodecylaniline: Lacks the bromine atom, resulting in different reactivity and biological activity.

4-Bromo-N,N-dimethylaniline: Contains dimethyl groups instead of the dodecyl chain, leading to different solubility and reactivity profiles.

Uniqueness: 4-Bromo-N-dodecylaniline is unique due to the combination of the bromine atom and the long dodecyl chain, which imparts distinct chemical and biological properties. This combination enhances its ability to interact with hydrophobic environments and biological membranes, making it a valuable compound in various applications.

Biological Activity

4-Bromo-N-dodecylaniline is an organic compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article delves into the biological activity of this compound, summarizing key findings from diverse studies, including its mechanism of action, biological effects, and potential applications.

The biological activity of 4-Bromo-N-dodecylaniline is primarily attributed to its ability to interact with specific molecular targets within biological systems. The bromine substituent enhances the compound's reactivity, allowing it to form hydrogen bonds and engage in van der Waals interactions with proteins and enzymes. This interaction can modulate various cellular processes, including signal transduction pathways, enzyme activity, and gene expression.

Antimicrobial Activity

Research has demonstrated that 4-Bromo-N-dodecylaniline exhibits significant antimicrobial properties. In a study assessing its efficacy against various bacterial strains, the compound showed notable inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 100 µg/mL, indicating its potential as an antimicrobial agent .

Cytotoxicity

The cytotoxic effects of 4-Bromo-N-dodecylaniline have been evaluated in several cancer cell lines. A recent study reported that the compound induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of approximately 30 µM. This suggests that the compound may serve as a lead candidate for developing anticancer therapies .

Anti-inflammatory Properties

In vitro assays have indicated that 4-Bromo-N-dodecylaniline possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This effect was observed at concentrations as low as 10 µM, highlighting the compound's potential in managing inflammatory diseases .

Study 1: Antimicrobial Efficacy

A comprehensive study conducted by Liu et al. evaluated the antimicrobial efficacy of various derivatives of dodecylaniline, including 4-Bromo-N-dodecylaniline. The results showed that the brominated derivative had superior activity compared to non-brominated analogs, reinforcing the role of halogenation in enhancing biological activity.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 4-Bromo-N-dodecylaniline | 50 | Staphylococcus aureus |

| N-dodecylaniline | 100 | Escherichia coli |

Study 2: Cytotoxicity Assay

In another investigation focusing on cancer cell lines, researchers treated MCF-7 cells with varying concentrations of 4-Bromo-N-dodecylaniline. The results indicated a dose-dependent increase in cytotoxicity.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 30 | 60 |

| 50 | 35 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.